![molecular formula C60H72CuN8O4 B12929443 Copper;5,14,23,32-tetrakis(2,4-dimethylpentan-3-yloxy)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B12929443.png)
Copper;5,14,23,32-tetrakis(2,4-dimethylpentan-3-yloxy)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;5,14,23,32-tetrakis(2,4-dimethylpentan-3-yloxy)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene is a complex copper-based compound
Méthodes De Préparation
The synthesis of this compound typically involves the coordination of copper ions with a large, multi-dentate ligand. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the compound. Industrial production methods may involve scaling up these reactions using continuous flow techniques to maintain consistency and yield.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: Similarly, the copper center can be reduced, which can be useful in catalytic cycles.
Substitution: Ligands around the copper center can be substituted with other ligands under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Applications: It can be used in the study of metalloenzymes and other copper-containing biological systems.
Mécanisme D'action
The mechanism by which this compound exerts its effects often involves the coordination of the copper center with various substrates. This coordination can facilitate electron transfer processes, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, but generally, the copper center plays a crucial role in mediating these processes.
Comparaison Avec Des Composés Similaires
Similar compounds include other copper-based porphyrins and phthalocyanines. These compounds share a similar coordination environment around the copper center but differ in the specific ligands and overall structure. The uniqueness of Copper;5,14,23,32-tetrakis(2,4-dimethylpentan-3-yloxy)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene lies in its specific ligand structure, which can impart different reactivity and properties compared to other copper complexes .
Propriétés
Formule moléculaire |
C60H72CuN8O4 |
|---|---|
Poids moléculaire |
1032.8 g/mol |
Nom IUPAC |
copper;5,14,23,32-tetrakis(2,4-dimethylpentan-3-yloxy)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C60H72N8O4.Cu/c1-29(2)49(30(3)4)69-41-25-17-21-37-45(41)57-61-53(37)66-58-47-39(23-19-27-43(47)71-51(33(9)10)34(11)12)55(63-58)68-60-48-40(24-20-28-44(48)72-52(35(13)14)36(15)16)56(64-60)67-59-46-38(54(62-59)65-57)22-18-26-42(46)70-50(31(5)6)32(7)8;/h17-36,49-52H,1-16H3;/q-2;+2 |
Clé InChI |
OLRAIEBONOIUCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C)C)OC1=CC=CC2=C1C3=NC4=NC(=NC5=C6C=CC=C(C6=C([N-]5)N=C7C8=C(C(=CC=C8)OC(C(C)C)C(C)C)C(=N7)N=C2[N-]3)OC(C(C)C)C(C)C)C9=C4C=CC=C9OC(C(C)C)C(C)C.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





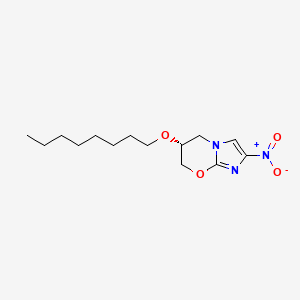
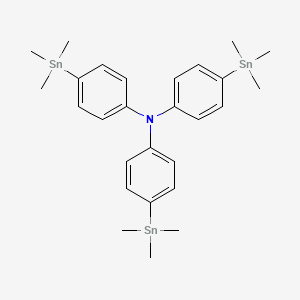
![[6-(Butylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12929393.png)
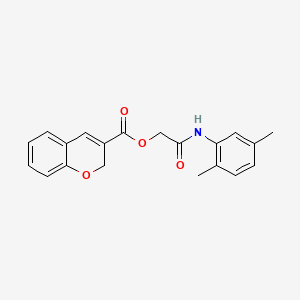
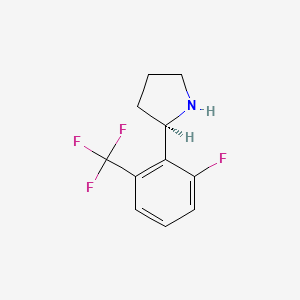
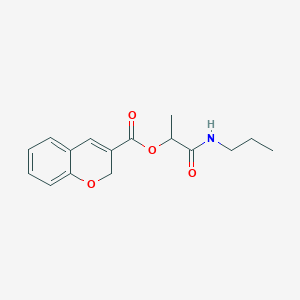
![(1R,4R,6S)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12929421.png)
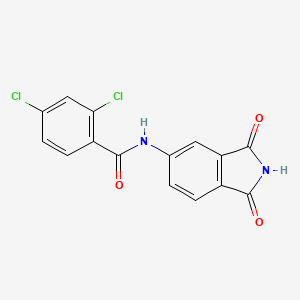

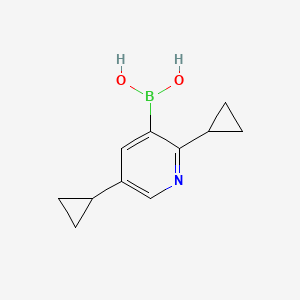
![Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)-](/img/structure/B12929458.png)
